molecular formula C10H9BrN2O2 B14909657 7-Bromo-3-(2-hydroxyethyl)cinnolin-4-ol

7-Bromo-3-(2-hydroxyethyl)cinnolin-4-ol

Katalognummer: B14909657
Molekulargewicht: 269.09 g/mol
InChI-Schlüssel: PJSRFYHAZFNLCR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

The synthesis of 7-Bromo-3-(2-hydroxyethyl)cinnolin-4-ol typically involves the bromination of cinnoline derivatives followed by the introduction of a hydroxyethyl group. The specific synthetic routes and reaction conditions can vary, but common methods include:

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Analyse Chemischer Reaktionen

7-Bromo-3-(2-hydroxyethyl)cinnolin-4-ol can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

7-Bromo-3-(2-hydroxyethyl)cinnolin-4-ol has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 7-Bromo-3-(2-hydroxyethyl)cinnolin-4-ol involves its interaction with specific molecular targets and pathways. For example, its potential antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may act by interfering with cell division or inducing apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and biological system being studied .

Vergleich Mit ähnlichen Verbindungen

7-Bromo-3-(2-hydroxyethyl)cinnolin-4-ol can be compared with other cinnoline derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C10H9BrN2O2

Molekulargewicht

269.09 g/mol

IUPAC-Name

7-bromo-3-(2-hydroxyethyl)-1H-cinnolin-4-one

InChI

InChI=1S/C10H9BrN2O2/c11-6-1-2-7-9(5-6)13-12-8(3-4-14)10(7)15/h1-2,5,14H,3-4H2,(H,13,15)

InChI-Schlüssel

PJSRFYHAZFNLCR-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=C1Br)NN=C(C2=O)CCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.